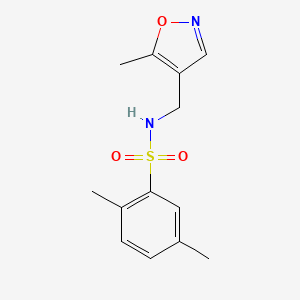

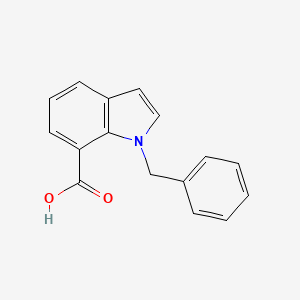

2,5-dimethyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of new derivatives based on sulfamethoxazole were designed and synthesized in a study . The structures of the new compounds were confirmed based on a comprehensive characterization of spectral data by applied IR and 1H as well as 13C NMR spectroscopy .Applications De Recherche Scientifique

Photodynamic Therapy Applications

One study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds were evaluated for their photophysical and photochemical properties, revealing their potential as Type II photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition and Molecular Docking Studies

Another research effort synthesized Schiff bases derived from sulfamethoxazole and evaluated their effects on various enzyme activities. These compounds demonstrated inhibitory action against enzymes like cholesterol esterase, tyrosinase, and α-amylase, showing potential for therapeutic applications. The study also conducted molecular docking to understand the binding interactions between the inhibitors and enzymes, providing insights into their inhibitory mechanisms (Alyar et al., 2019).

Material Science and Photochromic Properties

Methylacrylate polymers containing azobenzene groups with benzenesulfonamide substituents were developed for their photochromic properties. These materials exhibit trans–cis isomerization under illumination, showcasing potential for applications in optical storage media and photonic devices. The study highlights the importance of the sulfonamide group in enhancing the photochromic behavior of these polymers (Ortyl, Janik, & Kucharski, 2002).

Antimicrobial and Antifungal Activities

Research into Schiff bases of Sulfa drugs and their metal complexes revealed antimicrobial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study indicated that these compounds could inhibit carbonic anhydrase enzymes and suggested their potential as antimicrobial agents. Additionally, computational studies supported their mechanism of action and potential therapeutic uses (Alyar et al., 2018).

Mécanisme D'action

Target of Action

It is known that this compound belongs to the class of sulfonamides, which are known to be competitive inhibitors of para-aminobenzoic acid (paba), a precursor for the synthesis of folic acid in bacteria .

Mode of Action

The compound likely interacts with its targets by mimicking the structure of PABA, thereby inhibiting the enzyme responsible for incorporating PABA into folic acid. This inhibition prevents the synthesis of folic acid, which is crucial for the growth and multiplication of bacteria .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of folic acid in bacteria. By inhibiting the incorporation of PABA into folic acid, it disrupts the production of essential metabolites, leading to the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of bacterial growth and multiplication due to the inhibition of folic acid synthesis . This could potentially lead to the death of the bacteria, thereby exerting an antibacterial effect.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Furthermore, the presence of other substances could lead to interactions that might enhance or inhibit the compound’s action .

Analyse Biochimique

Biochemical Properties

As a derivative of sulfamethoxazole, it may interact with enzymes, proteins, and other biomolecules in a similar manner . Sulfamethoxazole blocks the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase .

Cellular Effects

Some derivatives of sulfamethoxazole have demonstrated anticancer effects against human prostate carcinoma PPC-1 and human kidney carcinoma CaKi-1 cell lines, and human fibroblasts HF .

Molecular Mechanism

Sulfamethoxazole, a related compound, acts by inhibiting the enzyme dihydropteroate synthase, thereby blocking the synthesis of dihydrofolic acid .

Propriétés

IUPAC Name |

2,5-dimethyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-4-5-10(2)13(6-9)19(16,17)15-8-12-7-14-18-11(12)3/h4-7,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIJBLIVZSWWBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=C(ON=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)

![3-{4-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2439825.png)

![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)

![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)